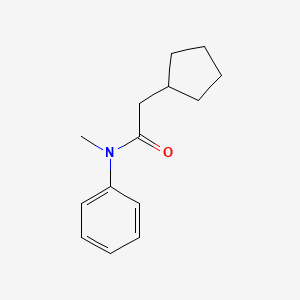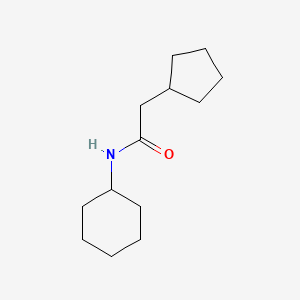![molecular formula C19H26N2O2 B5914772 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as CX717, is a nootropic drug that has gained attention in recent years due to its potential cognitive enhancing effects. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. The purpose of
科学研究应用
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. It has been shown to improve memory, attention, and learning in rats and monkeys. In humans, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been tested in healthy volunteers and patients with cognitive impairment, such as Alzheimer's disease and schizophrenia. The results have been promising, with improvements in cognitive performance observed in both groups.
作用机制
The mechanism of action of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast synaptic transmission of excitatory signals in the brain. 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide enhances the activity of these receptors, leading to an increase in synaptic plasticity and improved cognitive performance.
Biochemical and Physiological Effects:
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of glutamate, a neurotransmitter involved in learning and memory, and enhances the activity of AMPA receptors. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These effects are thought to underlie the cognitive enhancing effects of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide.
实验室实验的优点和局限性
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages as a research tool. It is a potent and selective modulator of AMPA receptors, making it useful for studying the role of these receptors in cognitive function. It has also been shown to have a good safety profile in humans, with few reported side effects. However, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has some limitations as a research tool. It has a short half-life, which makes it difficult to maintain a steady concentration in the brain. It also has poor solubility in water, which can limit its use in certain experimental protocols.
未来方向
There are several future directions for research on 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the potential use of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide as a treatment for cognitive impairment in various neurological disorders. Another area of interest is the development of more potent and selective ampakines that can enhance cognitive function with fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide and its effects on synaptic plasticity and neuronal survival.
合成方法
The synthesis of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves a series of chemical reactions starting with 4-(1-piperidinylcarbonyl)benzaldehyde and cyclopentylmagnesium bromide. The reaction proceeds through several intermediates to yield the final product, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. The purity and yield of the synthesized compound can be improved by using different reaction conditions and purification methods.
属性
IUPAC Name |
2-cyclopentyl-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(14-15-6-2-3-7-15)20-17-10-8-16(9-11-17)19(23)21-12-4-1-5-13-21/h8-11,15H,1-7,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRYSGLRRRKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)

![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)






